5,8-Quinolinedione, 7-amino-6-chloro-
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Overview
Description
5,8-Quinolinedione, 7-amino-6-chloro- is a synthetic derivative of the quinoline family. This compound is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The presence of an amino group at the C-7 position and a chlorine atom at the C-6 position enhances its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 7-amino-6-chloro- typically involves the treatment of 5-amino-8-hydroxyquinoline with potassium chlorate in hydrochloric acid to yield 6,7-dichloro-5,8-quinolinedione . This intermediate is then subjected to regioselective nucleophilic substitution with arylamines in the presence of cerium chloride to introduce the amino group at the C-7 position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and pharmaceutical purposes .
Chemical Reactions Analysis
Types of Reactions
5,8-Quinolinedione, 7-amino-6-chloro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Nucleophilic substitution reactions are common, especially at the C-6 and C-7 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Arylamines in the presence of cerium chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various arylamine derivatives.
Scientific Research Applications
5,8-Quinolinedione, 7-amino-6-chloro- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential as an anticancer, antibacterial, antifungal, and antimalarial agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,8-Quinolinedione, 7-amino-6-chloro- involves its interaction with cellular enzymes and DNA. The compound is known to inhibit the activity of NAD(P)H:quinone oxidoreductase, leading to the generation of reactive oxygen species and subsequent DNA damage . This mechanism is particularly effective in targeting cancer cells, making it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Streptonigrin: Another 7-aminoquinone with similar biological activities.
Lavendamycin: A quinoline derivative with potent anticancer properties.
Streptonigron: A related compound isolated from Streptomyces species.
Uniqueness
5,8-Quinolinedione, 7-amino-6-chloro- is unique due to the presence of both an amino group at the C-7 position and a chlorine atom at the C-6 position. This specific substitution pattern enhances its biological activity and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
7-amino-6-chloroquinoline-5,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNJCPZTOMNCOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)Cl)N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482502 |
Source
|
Record name | 5,8-Quinolinedione, 7-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54490-74-3 |
Source
|
Record name | 5,8-Quinolinedione, 7-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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